1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
1-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid and its derivatives play a critical role in the study of Cytochrome P450 (CYP) enzymes, which are essential for the metabolism of various drugs. The selectivity of chemical inhibitors towards different CYP isoforms is crucial for understanding drug-drug interactions and predicting possible metabolic pathways. This research area helps in the development of safer pharmaceutical compounds by mitigating adverse interactions and enhancing drug efficacy (Khojasteh et al., 2011).
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including this compound, are significant in medicinal chemistry due to their diverse biological activities. These compounds are used as scaffolds for developing new pharmaceutical agents with antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. This broad spectrum of activity makes them a valuable resource for drug discovery and development (Cetin, 2020).
Heterocyclic Compound Synthesis
The pyrazole ring system serves as a building block for synthesizing a wide variety of heterocyclic compounds. The reactivity and versatility of pyrazole-based compounds, including this compound, allow for the creation of complex molecules with potential pharmaceutical applications. This area of research contributes to the development of novel therapeutic agents by exploring different synthetic methods and biological activities of pyrazole derivatives (Gomaa & Ali, 2020).
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups, including pyrazole derivatives, that may serve as lead molecules for the synthesis of new CNS-acting drugs. The exploration of these compounds can lead to the discovery of treatments for CNS disorders with fewer adverse effects, such as addiction and dependence. This research is crucial for developing safer and more effective CNS pharmacotherapies (Saganuwan, 2017).
Mechanism of Action
Target of Action
Similar compounds such as indazoles have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to a wide range of biological activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . These properties would impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-ethyl-5-piperidin-3-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h6,8,12H,2-5,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRBTIIEFNSFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCCNC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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